molecular formula C8H8N2O3 B14306429 5,6-Dimethoxy-2,1,3-benzoxadiazole CAS No. 111611-40-6

5,6-Dimethoxy-2,1,3-benzoxadiazole

Cat. No.: B14306429
CAS No.: 111611-40-6
M. Wt: 180.16 g/mol
InChI Key: CTFSAZLZHDCYQP-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C8H8N2O4 It is a derivative of benzoxadiazole, characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2,1,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of o-phenylenediamine derivatives with nitrous acid, followed by methylation to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents such as pyridine.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .

Scientific Research Applications

5,6-Dimethoxy-2,1,3-benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved are subject to ongoing research, but it is believed to interact with cellular components at the molecular level to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2,1,3-benzoxadiazole is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

111611-40-6

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5,6-dimethoxy-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H8N2O3/c1-11-7-3-5-6(10-13-9-5)4-8(7)12-2/h3-4H,1-2H3

InChI Key

CTFSAZLZHDCYQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NON=C2C=C1OC

Origin of Product

United States

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